![molecular formula C14H14N4 B5853139 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5853139.png)
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Wirkmechanismus
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Bcl-w. By binding to these proteins, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine prevents their interaction with pro-apoptotic proteins, such as Bax and Bak, leading to their activation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 family proteins, while sparing normal cells with low levels of these proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been reported to have limited efficacy in certain cancer types, such as multiple myeloma, which may be due to the expression of other anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has several advantages for use in lab experiments, including its high potency and specificity for Bcl-2 family proteins. However, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine may focus on the development of more potent and selective inhibitors of Bcl-2 family proteins, as well as the identification of biomarkers that can predict response to 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine treatment. In addition, combination therapies that target multiple pathways involved in cancer cell survival and proliferation may enhance the efficacy of 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine in the treatment of various cancer types.
Synthesemethoden
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using a multi-step process that involves the coupling of 2-aminophenyl-1-methyl-1H-benzimidazole with 4-nitroaniline, followed by reduction and deprotection steps. The final product is obtained through crystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic Bcl-2 family proteins, leading to activation of the pro-apoptotic proteins. 2-(4-aminophenyl)-1-methyl-1H-benzimidazol-5-amine has shown promising results in vitro and in vivo in various cancer types, including leukemia, lymphoma, melanoma, and lung cancer.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-1-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAWVLYVIAXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-1-methylbenzimidazol-5-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.